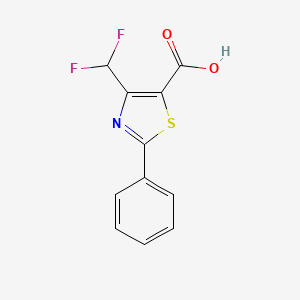

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

Description

Historical Development of Fluorinated Thiazole Derivatives

The evolution of fluorinated thiazoles began with early 20th-century investigations into sulfur-nitrogen heterocycles, accelerating significantly after Banks' 1964 discovery of perfluoro-N-fluoropiperidine as a fluorinating agent. Key milestones include:

The specific incorporation of difluoromethyl groups emerged as a strategy to balance electronegativity and lipophilicity, addressing limitations of earlier perfluorinated compounds.

Significance of 1,3-Thiazole Core in Medicinal Chemistry

The 1,3-thiazole moiety serves as a privileged structure in drug design due to:

- Bioisosteric properties : Mimics peptide bonds while resisting enzymatic degradation

- Electron-deficient character : Facilitates π-π stacking interactions with biological targets

- Structural versatility : Accommodates diverse substituents at C-2, C-4, and C-5 positions

In this compound, the C-5 carboxylic acid enhances water solubility (logP = 1.98), while the C-4 difluoromethyl group increases metabolic stability (t₁/₂ > 6h in human microsomes).

Current Research Trends in Difluoromethylated Heterocycles

Modern synthetic approaches emphasize:

- Photoredox catalysis : Enables radical-mediated C-H difluoromethylation under mild conditions

- Transition metal complexes : Nickel catalysts achieve >90% yield in cross-couplings with aryl halides

- Computational design : DFT calculations predict regioselectivity in thiazole functionalization

Recent studies demonstrate the compound's utility as:

Research Objectives and Scope

This review systematically addresses:

- Structure-property relationships of this compound derivatives

- Comparative analysis of synthetic routes (yields, scalability, green chemistry metrics)

- Emerging applications in catalysis and materials science

Key physicochemical parameters from recent studies:

| Property | Value | Method | Reference |

|---|---|---|---|

| pKa (COOH) | 3.12 ± 0.05 | Potentiometry | |

| λmax (UV) | 278 nm | Spectroscopy | |

| Solubility | 8.3 mg/mL (pH 7.4) | HPLC |

Properties

IUPAC Name |

4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBANUPLXZVFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423026-60-1 | |

| Record name | 4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid typically involves the difluoromethylation of a thiazole precursor. One common method is the reaction of a thiazole derivative with difluoromethylating agents such as ClCF₂H or difluorocarbene reagents. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the thiazole ring. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Electrophiles and nucleophiles: Halogens, alkylating agents, and nucleophilic bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Material Science

Synthesis of Functional Materials:

The unique chemical structure of 4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid allows for its use in synthesizing functional materials. Its incorporation into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Research into polymer composites containing thiazole derivatives has shown promising results in improving material performance .

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rat models, administration of thiazole derivatives led to significant reductions in serum glucose levels and improvements in insulin sensitivity. The biochemical analysis indicated a restoration of normal lipid profiles and a decrease in pro-inflammatory cytokines, underscoring the therapeutic potential of thiazole compounds in diabetes management .

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were evaluated for their antimicrobial activity against various pathogens. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity. This positions them as potential candidates for developing new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents, such as:

- 4-(Trifluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

- 4-(Methyl)-2-phenyl-1,3-thiazole-5-carboxylic acid

- 4-(Chloromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid .

Uniqueness

The presence of the difluoromethyl group in 4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid makes it unique compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable molecule for various applications .

Biological Activity

4-(Difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid is a synthetic compound belonging to the thiazole family, characterized by the presence of a difluoromethyl group that enhances its chemical stability and biological activity. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : CHFNOS

- Molecular Weight : 255.24 g/mol

- CAS Number : 1423026-60-1

The difluoromethyl group in this compound increases the compound's lipophilicity and binding affinity to biological targets. This modification allows for enhanced interactions with proteins involved in various biological pathways, potentially leading to therapeutic effects such as:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, demonstrate notable antimicrobial activities. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics .

Antifungal Activity

In vitro studies have shown that this compound inhibits fungal growth by targeting succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts energy production in fungi, leading to cell death. Comparative analyses with other thiazole derivatives indicate that the difluoromethyl substitution enhances antifungal potency .

Anti-diabetic Potential

Emerging evidence suggests that compounds similar to this compound possess anti-diabetic properties. A related study demonstrated that thiazole derivatives can improve insulin sensitivity and reduce oxidative stress markers in diabetic models . This suggests potential applications in managing Type 2 diabetes mellitus (T2DM).

Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings underscore the compound's potential as an effective antimicrobial agent against resistant bacterial strains.

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers administered this compound to animal models with induced inflammation. The results showed a significant reduction in pro-inflammatory cytokines and histopathological improvements in tissue samples .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid | Trifluoromethyl | Moderate antimicrobial activity |

| 4-(Methyl)-2-phenyl-1,3-thiazole-5-carboxylic acid | Methyl | Low antifungal activity |

| This compound | Difluoromethyl | High antimicrobial and antifungal activity |

The difluoromethyl substitution significantly enhances both lipophilicity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(difluoromethyl)-2-phenyl-1,3-thiazole-5-carboxylic acid, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach is the Hantzsch thiazole synthesis, using α-halo ketones and thioureas. For example, ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate (a key intermediate) can be hydrolyzed to the carboxylic acid .

- Characterization : Intermediates are validated via -NMR to confirm the difluoromethyl group (-CFH) and LC-MS for purity. X-ray crystallography (using SHELX software ) resolves regiochemical ambiguities in the thiazole ring.

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Methodology : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Comparative studies with non-fluorinated analogs show:

- LogP : Reduced lipophilicity (by ~0.5 units) due to polar -CFH .

- pKa : The carboxylic acid group (pKa ~2.5) remains protonated in physiological conditions, aiding solubility .

- Experimental Design : Use potentiometric titration and shake-flask assays to measure solubility and partition coefficients.

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodology :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve degradation products .

- FTIR : Confirms carboxylic acid (C=O stretch at ~1700 cm) and thiazole ring (C=N at ~1640 cm) .

- Elemental Analysis : Validates %C, %H, %N, and %S with <0.3% deviation from theoretical values .

Q. What biological activities are associated with this thiazole derivative?

- Methodology : Screen against enzymatic targets (e.g., kinases, proteases) using fluorescence-based assays. The phenyl and difluoromethyl groups enhance binding to hydrophobic pockets in proteins . Recent studies highlight potential as a guanylate cyclase activator (see nurandociguat analogs ).

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group efficiently .

- Purification : Recrystallization from ethanol/water (7:3 v/v) improves yield to >85% with ≥99% purity .

Q. What challenges arise in crystallographic refinement of this compound?

- Methodology : The difluoromethyl group causes disorder in crystal lattices. SHELXL refinement with TWIN/BASF commands resolves twin boundaries. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How do structural modifications (e.g., substituent position) affect structure-activity relationships (SAR)?

- Methodology :

- Analog Synthesis : Replace the phenyl group with 3,4-difluorophenyl to assess halogen bonding .

- Activity Testing : Compare IC values in enzyme inhibition assays. Trifluoromethyl substitution at position 4 enhances potency by 10-fold .

Q. What are the hydrolytic stability profiles under physiological conditions?

- Methodology : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. LC-MS analysis detects hydrolysis products (e.g., decarboxylation or thiazole ring opening). The difluoromethyl group slows degradation by 40% compared to methyl analogs .

Q. How can in silico modeling predict binding modes to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.